N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020295
InChI: InChI=1S/C23H30N2O4S/c1-17(2)21-10-6-7-11-22(21)29-16-23(26)24-18-12-14-20(15-13-18)30(27,28)25-19-8-4-3-5-9-19/h6-7,10-15,17,19,25H,3-5,8-9,16H2,1-2H3,(H,24,26)
SMILES: CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Molecular Formula: C23H30N2O4S
Molecular Weight: 430.6 g/mol

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

CAS No.:

Cat. No.: VC1020295

Molecular Formula: C23H30N2O4S

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide -

Specification

Molecular Formula C23H30N2O4S
Molecular Weight 430.6 g/mol
IUPAC Name N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C23H30N2O4S/c1-17(2)21-10-6-7-11-22(21)29-16-23(26)24-18-12-14-20(15-13-18)30(27,28)25-19-8-4-3-5-9-19/h6-7,10-15,17,19,25H,3-5,8-9,16H2,1-2H3,(H,24,26)
Standard InChI Key ISHPNKUXYJKRSQ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Canonical SMILES CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator